Rational Design and Physicochemical Profiling of Z-Ile-Ala-OH in Peptide Engineering
Rational Design and Physicochemical Profiling of Z-Ile-Ala-OH in Peptide Engineering
Executive Summary
In the landscape of peptide-based drug design and targeted delivery systems, N-benzyloxycarbonyl-L-isoleucyl-L-alanine (commonly known as Z-Ile-Ala-OH or Cbz-Ile-Ala-OH) serves as a critical biochemical building block. Characterized by its unique combination of a sterically protective N-terminal group and a highly specific hydrophobic dipeptide sequence, this molecule is extensively utilized as an intermediate in organic synthesis and as a recognition motif for proteolytic enzymes. This whitepaper deconstructs the physicochemical properties of Z-Ile-Ala-OH, elucidates its role in prodrug development, and provides a self-validating methodology for its synthesis.
Molecular Architecture & Physicochemical Profiling
The structural integrity of Z-Ile-Ala-OH is defined by three distinct domains:
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The Z (Cbz) Group : A benzyloxycarbonyl moiety that provides orthogonal protection of the N-terminus. Beyond protection, the bulky, aromatic nature of the Cbz group significantly increases the lipophilicity of the molecule, enhancing its membrane permeability in biological assays.
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The Isoleucine (Ile) Residue : A branched-chain amino acid that introduces steric bulk. This structural feature is critical for fitting into the specific hydrophobic binding pockets (S1/S2 subsites) of target proteases.
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The Alanine (Ala) Residue : A small, non-polar amino acid at the C-terminus that dictates the cleavage kinetics when interacting with specific peptidases.
To facilitate experimental design, the core quantitative properties of Z-Ile-Ala-OH are summarized below.
Table 1: Physicochemical Properties of Z-Ile-Ala-OH
| Property | Value | Causality / Experimental Significance |
| Chemical Name | N-Benzyloxycarbonyl-L-isoleucyl-L-alanine | Nomenclature dictates the L-enantiomeric configuration required for biological recognition[1]. |
| CAS Number | 24787-83-5 | Essential for regulatory compliance and precise raw material sourcing[2]. |
| Molecular Formula | C17H24N2O5 | Defines exact stoichiometric ratios for coupling reactions[2]. |
| Exact Mass | 336.16900 Da | The primary metric for LC-MS validation during quality control[2]. |
| LogP (Estimated) | ~2.5 - 3.0 | Moderate lipophilicity ensures solubility in organic solvents while allowing interaction with lipid bilayers. |
| Solubility Profile | Soluble in DMF, DMSO, MeOH; slightly soluble in H₂O | Dictates the choice of polar aprotic solvents during liquid-phase peptide synthesis. |
Enzymatic Targeting and Prodrug Applications
Z-Ile-Ala-OH is not merely a structural intermediate; it is a functional recognition motif. In enzymatic studies, the Z-Ile-Ala sequence has been identified as a specific substrate for various peptidases, including carboxypeptidases, where the enzyme demonstrates a distinct preference for branched aliphatic amino acids in the penultimate position[3].
In modern drug development, this enzymatic specificity is hijacked to create targeted prodrugs. By conjugating an Active Pharmaceutical Ingredient (API) to the C-terminus of the Z-Ile-Ala sequence, researchers can synthesize water-soluble derivatives that remain inert in systemic circulation[4]. Upon reaching a microenvironment rich in specific target proteases (such as the tumor microenvironment), the enzyme recognizes the Ile-Ala motif and hydrolyzes the bond, releasing the active payload.
Enzymatic cleavage pathway of a Z-Ile-Ala prodrug releasing the active API.
Self-Validating Synthesis & Purification Protocol
To ensure high yield and enantiomeric purity, the synthesis of Z-Ile-Ala-OH must be approached as a self-validating system. The following liquid-phase synthesis protocol integrates causality-driven reagent selection with built-in quality control checkpoints.
Phase 1: Activation and Coupling
Goal: Form the peptide bond between Z-Ile-OH and H-Ala-OMe while preventing racemization.
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Reagent Preparation : Dissolve 1.0 equivalent of Z-Ile-OH in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.
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Activation : Add 1.1 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and 2.5 equivalents of DIPEA (N,N-Diisopropylethylamine).
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Causality: HATU is selected over traditional EDC/HOBt due to its superior efficiency in minimizing epimerization. DIPEA acts as a non-nucleophilic base, preventing premature side reactions while maintaining the basic environment necessary for activation.
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Coupling : After 10 minutes of activation, add 1.1 equivalents of H-Ala-OMe·HCl. Stir the reaction mixture at room temperature for 2 hours.
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Validation Checkpoint 1 (TLC) : Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent system of n-hexane:Ethyl Acetate (1:1). The reaction is deemed complete when the UV-active spot corresponding to Z-Ile-OH is entirely consumed.
Phase 2: Saponification (Deprotection of the C-terminus)
Goal: Hydrolyze the methyl ester to yield the free carboxylic acid without disturbing the peptide bond or the Cbz group.
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Solvent Exchange : Evaporate the DMF under reduced pressure. Redissolve the crude Z-Ile-Ala-OMe in a 3:1 mixture of Tetrahydrofuran (THF) and water.
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Hydrolysis : Cool the solution to 0°C using an ice bath. Slowly add 1.2 equivalents of Lithium Hydroxide (LiOH) monohydrate.
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Causality: LiOH at 0°C is strictly utilized instead of NaOH at room temperature. The milder basicity and lower temperature drastically reduce the risk of racemization at the α-carbon of the Alanine residue, preserving the L-configuration required for biological activity.
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Validation Checkpoint 2 (pH Monitoring) : Stir for 1 hour. The pH should remain basic (~10-11). Monitor the disappearance of the ester via TLC.
Phase 3: Isolation and Analytical Validation
Goal: Extract the pure compound and verify its structural integrity.
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Acidification : Acidify the mixture to pH 2-3 using 1M HCl.
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Causality: Acidification protonates the carboxylate, driving the Z-Ile-Ala-OH into its neutral, hydrophobic state, allowing it to partition into the organic phase.
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Extraction : Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
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Validation Checkpoint 3 (LC-MS) : Subject the lyophilized powder to Liquid Chromatography-Mass Spectrometry (LC-MS).
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Success Criteria: The chromatogram must show a single dominant peak (>95% purity), and the mass spectrum must confirm the presence of the[M+H]⁺ ion at m/z 337.17 and the [M-H]⁻ ion at m/z 335.16, validating the exact mass of 336.16900 Da[2].
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References
- Google Patents. "CN105949278B - 一种取代的四氢呋喃水溶性衍生物及其应用" (Water-soluble derivatives of substituted tetrahydrofurans and applications thereof).
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Cambridge University Press. "Characterization of carboxypeptidase I of mung bean seeds". Available at:[Link]
Sources
- 1. 24787-83-5(L-Alanine,N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]- (9CI)) | Kuujia.com [kuujia.com]
- 2. 24787-83-5(L-Alanine,N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]- (9CI)) | Kuujia.com [kuujia.com]
- 3. Characterization of carboxypeptidase I of mung bean seeds | Seed Science Research | Cambridge Core [cambridge.org]
- 4. CN105949278B - ä¸ç§å代çåæ°¢ååæ°´æº¶æ§è¡çç©åå ¶åºç¨ - Google Patents [patents.google.com]
